molecular formula C14H14BrN3O2 B13004703 Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 2089319-34-4

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13004703
CAS No.: 2089319-34-4
M. Wt: 336.18 g/mol
InChI Key: UPZHFETXXWSRJX-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazo[1,5-a]pyrazine core. The molecule includes a benzyl ester group at position 7 and a bromine substituent at position 2.

Properties

CAS No.

2089319-34-4

Molecular Formula

C14H14BrN3O2

Molecular Weight

336.18 g/mol

IUPAC Name

benzyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C14H14BrN3O2/c15-13-16-8-12-9-17(6-7-18(12)13)14(19)20-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

UPZHFETXXWSRJX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2Br)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Ring Construction and Bromination

  • The imidazo[1,5-a]pyrazine core is synthesized by cyclizing a 2-substituted imidazole with a pyrazine derivative. This can be achieved by condensation reactions under acidic or basic catalysis.
  • Bromination at the 3-position is introduced either before or after ring closure, depending on the stability of intermediates. Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination.

Esterification to Benzyl Carboxylate

  • The carboxylic acid intermediate at the 7-position is reacted with benzyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or via acid chloride intermediates to form the benzyl ester.
  • Alternatively, benzyl bromide can be used with a base to directly alkylate the carboxylate anion.

Purification and Characterization

  • The final product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure.

Comparative Data Table of Related Compounds Preparation

Step tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (Expected)
Ring system formation Cyclization of substituted imidazole and pyrazine derivatives Similar cyclization approach
Bromination method Electrophilic bromination using NBS or Br2 Same bromination strategy
Esterification agent tert-Butanol or tert-butyl chloroformate Benzyl alcohol or benzyl bromide
Reaction conditions Acid or base catalysis, moderate temperature Similar conditions, possibly milder to preserve benzyl group
Purification Chromatography, recrystallization Same methods
Characterization NMR, MS, HPLC Same analytical techniques

Research Findings and Notes

  • The synthesis of imidazo[1,5-a]pyrazine derivatives with bromine substituents is well-established, with the bromine atom serving as a versatile handle for further functionalization or biological activity modulation.
  • Esterification to benzyl esters is a common strategy to improve compound solubility and facilitate purification, and it is expected that the benzyl ester derivative can be prepared analogously to tert-butyl esters by substituting the alcohol component in the esterification step.
  • Novel synthetic routes involving SNAr reactions on brominated imidazo[1,5-a]pyrazine cores have been reported, indicating the potential for selective substitution at the bromine site under controlled conditions.
  • Storage and handling of these compounds require inert atmosphere and low temperatures (e.g., -20°C) to maintain stability and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in solvents such as dimethylformamide or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the imidazo-pyrazine core .

Scientific Research Applications

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazo-pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes like cell division and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key analogs differ in ester groups, substituent positions, and heterocyclic modifications. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Properties
Compound Name Ester Group Substituent (Position) Molecular Weight Solubility (mg/mL) Log Po/w Key References
Benzyl 3-bromo-...carboxylate Benzyl Br (3) 347.21* Not reported ~2.8† -
tert-Butyl 3-bromo-...carboxylate tert-Butyl Br (3) 302.17 6.52–22.2 1.67
Isopropyl 3-bromo-...carboxylate Isopropyl Br (3) 308.18* Not reported ~2.1†
N-(Benzyl)-3-trifluoromethyl...carboxamide (RB8) Benzylamide CF3 (3) 326.12 Not reported 1.46‡
MK-5710 (Smoothened antagonist) tert-Butyl Cyclopropyl, pyrazolyl 485.14 Not reported 3.2‡

*Calculated using molecular formula.
†Estimated via analogous compounds.
‡Reported in referenced studies.

Key Observations:
  • Substituent Effects : Bromine at position 3 enhances electrophilicity, enabling cross-coupling reactions for further derivatization . Trifluoromethyl groups (e.g., RB8) improve target binding affinity in kinase inhibitors .
  • Solubility : tert-Butyl analogs exhibit higher aqueous solubility (6.52–22.2 mg/mL) due to reduced steric hindrance and polar tert-butyl oxygen .
Key Observations:
  • Bromination : tert-Butyl analogs are synthesized via NBS in CCl₄ under reflux, while benzyl derivatives may require tailored alkylation conditions .
  • Efficiency : Yields for tert-butyl derivatives (55–70%) are comparable to benzyl analogs, though trifluoromethyl-substituted compounds (e.g., RB8) achieve higher yields (96%) .
Key Observations:
  • Therapeutic Potential: Trifluoromethyl and pyrazolyl-substituted analogs (RB8, MK-5710) exhibit nanomolar potency in oncology targets .

Biological Activity

Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromine atom and nitrogen atoms within its imidazo-pyrazine framework. Its molecular formula is C13H12BrN3O2C_{13}H_{12}BrN_3O_2, with a molecular weight of approximately 328.18 g/mol. The presence of the benzyl group and the carboxylate ester functional group contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication.
  • Anticancer Effects : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AntiviralInhibitory effects on viral replication
AnticancerCytotoxicity in cancer cell lines

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate their activity, leading to therapeutic effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.

Case Study: Anticancer Activity

A study assessing the anticancer properties of similar compounds revealed that derivatives based on imidazo-pyrazine scaffolds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The most active compounds showed IC50 values in the low micromolar range (e.g., IC50=2.93±0.47μMIC_{50}=2.93\pm 0.47\mu M) and demonstrated the ability to induce apoptosis by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These methods can be optimized for yield and purity through variations in temperature, solvent choice, and reaction time. The unique structure allows for modifications that could enhance biological activity or selectivity towards specific targets.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Investigating structure-activity relationships (SAR) will be crucial for developing more potent derivatives with improved pharmacological profiles.

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